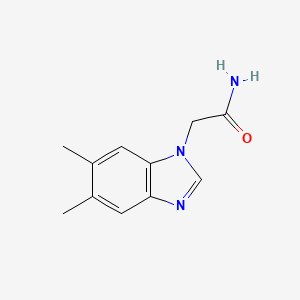

2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-(5,6-dimethylbenzimidazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-7-3-9-10(4-8(7)2)14(6-13-9)5-11(12)15/h3-4,6H,5H2,1-2H3,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCAUGSWPOZEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide typically involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives. One common method is the reaction of 5,6-dimethyl-o-phenylenediamine with acetic anhydride under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the benzimidazole ring to its dihydro form.

Substitution: Electrophilic substitution reactions can introduce different substituents on the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide exhibit significant antimicrobial properties. A series of N-(5,6-dimethyl-1H-benzimidazol-2-yl)-substituted carboxamide derivatives were synthesized and tested against various microorganisms. The results indicated promising antimicrobial activity with minimal inhibitory concentration (MIC) values ranging from 250 to 750 mg/ml for several compounds . Notably, compounds derived from this benzimidazole framework showed effective inhibition against both bacterial and fungal strains.

Antioxidant Properties

The antioxidant potential of this compound derivatives has been a focal point in recent research. Compounds synthesized from this structure demonstrated significant radical scavenging activity and ferrous ion chelating ability. For instance, certain derivatives exhibited IC50 values between 49.00 mg/ml and 57.18 mg/ml in radical scavenging assays . This suggests that these compounds could play a role in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have also been investigated extensively. Studies have shown that specific derivatives of this compound can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. For example, certain synthesized compounds displayed IC50 values for COX inhibition significantly lower than standard anti-inflammatory drugs like diclofenac . This positions them as potential candidates for developing new anti-inflammatory therapies.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its interaction with cancer cell lines. Some derivatives have shown comparable efficacy to established chemotherapeutics against multiple cancer types, including lung and liver cancers . The mechanism often involves the induction of apoptosis in cancer cells and disruption of cellular signaling pathways critical for tumor growth.

Table 1: Summary of Biological Activities of this compound Derivatives

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit enzymes and interfere with cellular processes. For example, they can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with microbial enzymes, disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Benzimidazole and Benzothiazole Derivatives

Key Observations:

Core Heterocycle Differences: Benzimidazole derivatives (e.g., target compound, ) feature two nitrogen atoms in the fused ring, enabling stronger hydrogen-bonding interactions compared to benzothiazole analogs (e.g., ), which contain a sulfur atom. This difference impacts electronic properties and biological target specificity .

Side Chain Modifications :

- The acetamide group in the target compound and 2-acetamidobenzimidazole () contrasts with thioacetamide derivatives (), where sulfur replaces oxygen. Thioether linkages may reduce polarity and alter redox properties.

- Piperazine or aryl-substituted side chains (e.g., ) introduce bulkier groups, likely affecting solubility and receptor-binding kinetics compared to the simpler acetamide in the target compound.

Physicochemical Properties :

- Melting points for benzothiazole derivatives (e.g., 265°C for ) are generally higher than those of benzimidazoles, possibly due to enhanced π-stacking or hydrogen-bonding networks in crystalline states .

- The 5,6-dimethyl substitution in the target compound likely reduces aqueous solubility compared to polar substituents (e.g., methylenedioxy in or methoxy in ).

Pharmacological Potential and Research Findings

- Antimicrobial Activity : Benzothiazole-acetamide hybrids () exhibit antimicrobial properties, with potency influenced by electron-withdrawing groups (e.g., CF₃ in ) . The target compound’s methyl groups may similarly enhance membrane penetration.

- The acetamide group in the target compound could further modulate binding affinity .

- Hydrogen-Bonding Patterns : The acetamide group in the target compound may form robust hydrogen bonds in crystal lattices or with biological targets, as observed in graph set analyses of similar structures .

Biological Activity

2-(5,6-Dimethyl-1H-benzimidazol-1-yl)acetamide is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound includes a benzimidazole core substituted with a methyl group at positions 5 and 6 and an acetamide functional group. The synthesis typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with acetic anhydride or acetic acid under controlled conditions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, a series of compounds derived from 2-amino-5,6-dimethyl-1H-benzimidazole exhibited significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values ranged between 250 to 750 µg/mL for several derivatives, indicating promising potential as antimicrobial agents .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 3e | 250 | E. coli |

| 3f | 500 | S. aureus |

| 3g | 750 | P. aeruginosa |

Antioxidant Activity

The antioxidant activity of these compounds has also been assessed, with some derivatives demonstrating strong radical scavenging capabilities. For example, compounds were evaluated for their ability to inhibit oxidative stress markers with IC50 values ranging from 49 to 57 mg/mL .

| Compound | IC50 (mg/mL) | Mechanism of Action |

|---|---|---|

| 3g | 49 | Radical scavenging |

| 3h | 57 | Ferrous ion chelation |

Neuroprotective Effects

The neuroprotective effects of benzimidazole derivatives have been investigated in models of neurodegeneration. In vivo studies demonstrated that treatment with specific derivatives significantly ameliorated ethanol-induced oxidative stress and neuroinflammation. These compounds were shown to reduce levels of pro-inflammatory cytokines such as TNF-α and COX-2, suggesting a multi-targeted approach to neuroprotection .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as α-glucosidase, leading to reduced glucose absorption and potential applications in diabetes management .

- Receptor Interaction : Its interaction with various receptors involved in neuroinflammation suggests that it could modulate signaling pathways critical for neuronal survival and function .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized benzimidazole derivatives against clinical isolates. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .

- Neuroprotective Study : In a controlled animal study, rats treated with the benzimidazole derivative showed improved cognitive function and reduced markers of oxidative stress compared to control groups receiving ethanol alone .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(5,6-dimethyl-1H-benzimidazol-1-yl)acetamide?

Methodological Answer:

The synthesis typically involves two stages: (1) formation of the 5,6-dimethylbenzimidazole core and (2) introduction of the acetamide moiety.

- Benzimidazole Synthesis : Condensation of 4,5-dimethyl-1,2-phenylenediamine with a carbonyl source (e.g., glyoxylic acid) under acidic conditions forms the benzimidazole ring .

- Acetamide Functionalization : Reaction of the benzimidazole with chloroacetyl chloride or bromoacetamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C facilitates N-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Key Considerations : Monitor reaction progress using TLC and optimize pH to avoid side reactions (e.g., over-alkylation).

Basic: Which spectroscopic techniques are essential for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify protons on the benzimidazole ring (δ 7.2–7.8 ppm for aromatic H) and acetamide group (δ 2.1–2.3 ppm for CH₃CO, δ 4.1–4.3 ppm for CH₂N). Splitting patterns confirm substitution .

- ¹³C NMR : Peaks at δ 170–175 ppm confirm the carbonyl (C=O) group .

- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~3250 cm⁻¹ (N-H) validate the acetamide group .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CH₂CO group) .

Basic: What biological assays are used to evaluate this compound’s pharmacological potential?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based or colorimetric methods (e.g., ATP depletion for kinase activity) .

- Cellular Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) to determine IC₅₀ values .

Advanced: How can crystallographic data discrepancies be resolved for this compound?

Methodological Answer:

- Refinement Tools : Use SHELXL for small-molecule refinement. Adjust parameters like thermal displacement (Uᵢₙₜ) and occupancy for disordered atoms .

- Database Cross-Validation : Compare with similar structures in the Cambridge Structural Database (CSD) to identify atypical bond lengths/angles .

- Hydrogen Bond Analysis : Apply graph-set analysis (e.g., Etter’s rules) to resolve packing ambiguities. For example, N-H···O=C interactions may stabilize specific conformations .

Advanced: How do substituents on the benzimidazole core influence bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- 5,6-Dimethyl Groups : Enhance lipophilicity and membrane permeability, as shown in logP calculations (e.g., ΔlogP = +0.5 vs non-methylated analogs) .

- Acetamide Linker : Flexibility (rotatable bonds) impacts binding to flat binding pockets (e.g., ATP sites). Replace with rigid spacers (e.g., propanamide) to test activity shifts .

- Computational Modeling : Density Functional Theory (DFT) predicts electron distribution effects on π-π stacking with aromatic residues (e.g., Tyr in kinases) .

Advanced: What computational methods predict target binding modes for this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock into crystal structures (e.g., PDB entries). Prioritize poses with hydrogen bonds between the acetamide NH and Asp/Glu residues .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of binding poses. Analyze RMSD (<2 Å indicates stable complexes) .

- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinity (ΔG). Correlate with experimental IC₅₀ values to validate models .

Advanced: How are reaction conditions optimized for scalable synthesis without compromising yield?

Methodological Answer:

- DoE (Design of Experiments) : Vary temperature (40–100°C), solvent (DMF vs THF), and catalyst (e.g., KI) to identify optimal parameters via response surface methodology .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12h to 2h) while maintaining >85% yield, as demonstrated for similar acetamide derivatives .

- Green Chemistry Metrics : Calculate E-factor (mass waste/product) to minimize solvent use. Switch to cyclopentyl methyl ether (CPME) for safer processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.